Tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-2-azabicyclo[210]pentane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the amino group may form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a similar structure but with a different bicyclic core.
Tert-butyl 5-amino-2-azabicyclo[2.2.0]hexane-2-carboxylate: Another similar compound with a different bicyclic core.
Uniqueness
Tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-4-5-6(10)7(5)11/h5-7H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGBGXKDLOYNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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